molecular formula C22H34N4O6S B2455787 N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide CAS No. 868982-70-1

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide

Cat. No.: B2455787
CAS No.: 868982-70-1
M. Wt: 482.6
InChI Key: WGBNXTQCGASEJM-UHFFFAOYSA-N
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Description

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an oxazolidine ring, a mesitylsulfonyl group, and a morpholinopropyl chain, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide typically involves multiple stepsThe final step involves the coupling of the oxazolidine derivative with the morpholinopropyl chain under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N1-((3-(tosyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide
  • N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-piperidinopropyl)oxalamide

Uniqueness

Compared to similar compounds, N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide offers unique structural features that may enhance its reactivity and specificity in various applications. The presence of the mesitylsulfonyl group, in particular, can influence the compound’s chemical properties and interactions .

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O6S/c1-16-13-17(2)20(18(3)14-16)33(29,30)26-9-12-32-19(26)15-24-22(28)21(27)23-5-4-6-25-7-10-31-11-8-25/h13-14,19H,4-12,15H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBNXTQCGASEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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